4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a nitrosamine-containing compound characterized by a pyridyl group, a methylnitrosamino moiety, and a methyl ester functional group. The ester group enhances its lipophilicity, influencing its chemical reactivity and biological distribution .
Properties
IUPAC Name |
methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNGCZIFPGSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233355 | |
| Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-63-2 | |
| Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The process employs Fischer esterification , where the carboxylic acid reacts with methanol in the presence of a sulfuric acid catalyst. Key steps include:
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Acid Activation : Protonation of the carboxylic acid enhances electrophilicity.
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Nucleophilic Attack : Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
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Deprotonation and Elimination : Loss of water yields the methyl ester.
Reaction parameters from published protocols:
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Catalyst : 3% (v/v) concentrated H₂SO₄ in methanol.
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Temperature : Room temperature (20–25°C).
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Duration : 12–16 hours (overnight).
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Molar Ratio : Methanol used in excess (10:1 relative to acid).
Work-up and Purification
Post-reaction neutralization with sodium bicarbonate (NaHCO₃) ensures safe extraction. The ester is isolated via:
Yield and Stability
While the esterification step itself is high-yielding (>80%), subsequent derivatization steps (e.g., acylation) in multi-step syntheses reduce overall yields to ~27%. The nitroso group remains stable under acidic esterification conditions, but prolonged exposure to heat or strong acids should be avoided to prevent decomposition.
Alternative Esterification Strategies
Phosphorus Trichloride-Mediated Esterification
A patent describing methyl 4-chlorobutyrate synthesis suggests a parallel approach for analogous esters. While untested for the target compound, this method could theoretically apply:
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Reagents : γ-Butyrolactone analogs, methanol, PCl₃.
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Catalyst : ZnCl₂ or H₂SO₄ (1–5 mol%).
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Conditions : 30–60°C, atmospheric pressure.
Work-up : Distillation under reduced pressure (25 mmHg) isolates the ester at 80–85°C.
| Parameter | Fischer Esterification | PCl₃ Method |
|---|---|---|
| Catalyst | H₂SO₄ | ZnCl₂/H₂SO₄ |
| Temperature | 25°C | 60°C |
| Reaction Time | 12–16 h | 0.5–2 h |
| Yield (Theoretical) | >80% | 70–85%* |
| *Extrapolated from analogous reactions. |
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine group.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Products may include nitro compounds or oxides.
Reduction: Amine derivatives are common products.
Substitution: Various substituted pyridyl derivatives can be formed.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent or its role in disease mechanisms.
Industry: Potential use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitrosamine group is known to be reactive and can form adducts with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural differences and similarities among related compounds are outlined below:
Metabolic Pathways and Reactivity
This compound
- Metabolism: Likely undergoes ester hydrolysis to form 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, followed by α-hydroxylation (analogous to NNK) to generate reactive intermediates capable of DNA alkylation .
- Reactivity : The nitrosamine group facilitates electrophilic attack, while the ester enhances membrane permeability .
NNK and NNAL
- NNK : Metabolized via CYP450-mediated α-hydroxylation to produce methanediazohydroxide, a DNA-alkylating agent. Also detoxified via glucuronidation .
- NNAL: Retains carcinogenic activity; induces lung and pancreatic tumors in rats. Forms DNA adducts such as pyridylhydroxybutyl adducts .
4-Nitrobutyric Acid Methyl Ester
- Metabolism: Nitro reduction to amine derivatives and ester hydrolysis to 4-nitrobutyric acid. Lacks nitrosamine-related genotoxicity .
Toxicity and Carcinogenicity Profiles
Physicochemical Properties
| Property | This compound | NNK | NNAL | 4-Nitrobutyric Acid Methyl Ester |
|---|---|---|---|---|
| Molecular Weight | Not reported | 207.2 | 209.2 | 151.1 |
| LogP (lipophilicity) | High (ester group) | 1.2 | 0.8 | 1.5 |
| Solubility | Lipid-soluble | Moderate in water | Moderate in water | Low water solubility |
Biological Activity
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid methyl ester (commonly referred to as 4-MNAB) is a nitrosamine compound closely related to tobacco-specific carcinogens. Its biological activity is of significant interest due to its potential role in carcinogenesis, particularly in the context of tobacco exposure. This article reviews the biological activity of 4-MNAB, focusing on its mechanisms, effects on cellular processes, and implications for cancer research.
- Molecular Formula : C11H15N3O3
- Molecular Weight : 237.25 g/mol
- CAS Number : 1246820-63-2
4-MNAB undergoes metabolic activation to form reactive intermediates that can interact with DNA and proteins, leading to mutations and cellular damage. The primary pathways of metabolism involve cytochrome P450 enzymes, which convert 4-MNAB into various reactive species capable of forming DNA adducts. These adducts can result in mutagenic changes that contribute to carcinogenesis.
Carcinogenic Potential
Research indicates that 4-MNAB exhibits significant carcinogenic properties similar to other nitrosamines. Studies have shown that it can induce tumor formation in animal models when administered in sufficient doses. For instance, chronic exposure to related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) has demonstrated a clear link between nitrosamine exposure and lung cancer development .
Cellular Effects
The compound has been shown to affect various cellular processes:
- DNA Damage : 4-MNAB induces DNA strand breaks and the formation of adducts, which are critical events in the initiation of cancer .
- Cell Cycle Disruption : It can cause cell cycle arrest, particularly at the G2/M checkpoint, leading to apoptosis in certain cell types .
- Increased Proliferation : In certain studies, cells exposed to 4-MNAB showed increased anchorage-independent growth, a hallmark of cancerous transformation .
Study on Lung Tumorigenesis
A study by Murphy et al. (2011) investigated the effects of chronic nicotine consumption on lung tumorigenesis induced by NNK and found that co-exposure to nicotine did not significantly alter tumor development compared to NNK alone. This suggests that while nicotine may promote certain aspects of cancer progression, its interaction with nitrosamines like 4-MNAB requires further investigation .
Protective Effects of Natural Extracts
Research has also explored the protective effects of natural compounds against the mutagenic actions of nitrosamines. For example, an extract from betel leaves was found to inhibit the mutagenicity of NNK in both Ames and micronucleus tests, demonstrating potential avenues for chemoprevention against nitrosamine-induced carcinogenesis .
Data Summary
| Study Focus | Findings |
|---|---|
| Carcinogenicity | Induces tumor formation in animal models; similar effects observed with NNK |
| DNA Damage | Induces DNA adducts and strand breaks leading to mutations |
| Cell Cycle Effects | Causes cell cycle arrest at G2/M phase; promotes apoptosis |
| Protective Agents | Betel leaf extract reduces mutagenicity and tumorigenicity associated with nitrosamines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
